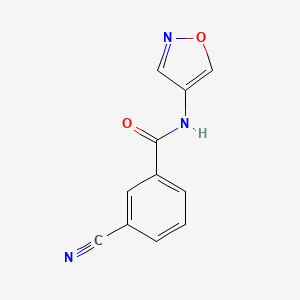![molecular formula C15H18N2O B2551221 (2Z)-2-[(benzylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 1024622-53-4](/img/structure/B2551221.png)
(2Z)-2-[(benzylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile
カタログ番号:
B2551221
CAS番号:
1024622-53-4
分子量:
242.322
InChIキー:
MCNLQGQPUAALOV-QBFSEMIESA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s CAS number, which is a unique numerical identifier assigned by the Chemical Abstracts Service .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), or electron paramagnetic resonance (EPR) to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It could involve looking at how the compound reacts with other substances, its reactivity, and the products formed during these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, and spectral data. It could also involve studying the compound’s stability under various conditions .科学的研究の応用
Synthesis and Chemical Properties
- The compound is involved in synthetic chemistry research, contributing to the development of new synthetic methodologies. For example, a study detailed the parallel solution phase synthesis of benzyl (3S,4E)-4-[(arylamino)methylidene]-5-oxotetrahydrofuran-3-ylcarbamates, showcasing the compound's utility in generating diverse chemical structures from L-aspartic acid through a series of reactions involving amines and cyanide treatments (Pirc et al., 2003).
Catalytic Applications
- Research has also explored the use of related compounds in catalysis. A sulfonated Schiff base dimethyltin(IV) coordination polymer was synthesized and characterized, demonstrating its application as a heterogeneous catalyst for the Baeyer–Villiger oxidation of ketones to esters or lactones under environmentally friendly conditions (Martins et al., 2016).
Material Science and Luminescence
- In the field of materials science, porous metal-organic frameworks (MOFs) based on related structural motifs have been synthesized, showing significant porosity and interesting guest-dependent luminescent properties. These materials are noted for their high surface area and potential in gas sorption applications, demonstrating the versatility of compounds with similar chemical structures in the development of functional materials (Hou et al., 2008).
Organic Synthesis
- Additionally, the synthesis of new 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives was reported, where compounds related to "(2Z)-2-[(benzylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile" served as precursors or intermediates. These derivatives are highlighted for their potential as drug precursors or ligands, indicating the compound's role in facilitating the synthesis of biologically relevant molecules (Dotsenko et al., 2019).
作用機序
Safety and Hazards
特性
IUPAC Name |
(2Z)-2-[(benzylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-15(2,3)14(18)13(9-16)11-17-10-12-7-5-4-6-8-12/h4-8,11,17H,10H2,1-3H3/b13-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNLQGQPUAALOV-QBFSEMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNCC1=CC=CC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\NCC1=CC=CC=C1)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-(2-hydroxy-2-phenylethyl)-N-(2-thienylmethyl)-1H-1,2,...
Cat. No.: B2551138
CAS No.: 2108825-21-2
2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-metho...
Cat. No.: B2551140
CAS No.: 933206-59-8
5-[1-(dimethylamino)propyl]-4-(4-methoxyphenyl)-4H-1,2,...
Cat. No.: B2551142
CAS No.: 750599-40-7
2-Chloro-4-pyridylzinc bromide
Cat. No.: B2551144
CAS No.: 1227940-97-7
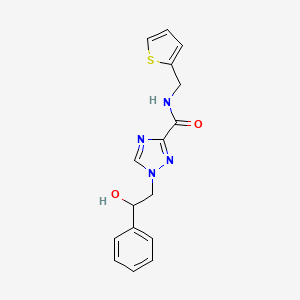

![5-[1-(dimethylamino)propyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2551142.png)
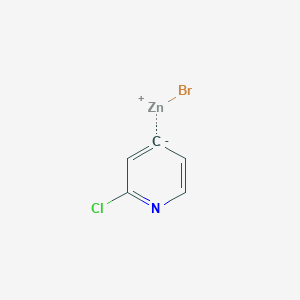
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2551145.png)
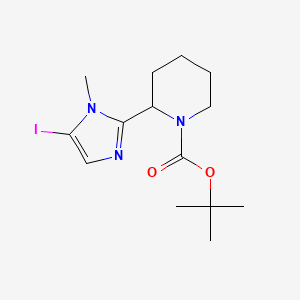
![2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2551148.png)
![6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2551149.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2551150.png)
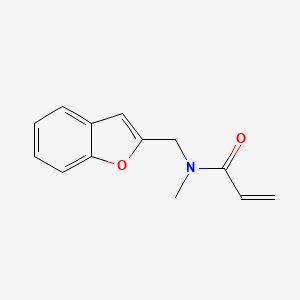
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2551154.png)

![5-(3-fluoro-4-methoxybenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2551156.png)
